tert-Butyl cyclobutylcarbamate
Overview
Description
tert-Butyl cyclobutylcarbamate: is an organic compound with the molecular formula C9H17NO2. It is a carbamate derivative, where the carbamate group is bonded to a cyclobutyl ring and a tert-butyl group. This compound is known for its stability and unique reactivity, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl cyclobutylcarbamate can be synthesized through several methods. One common method involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl cyclobutylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert this compound into amine derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidized carbamate derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamate compounds.
Scientific Research Applications
tert-Butyl cyclobutylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl cyclobutylcarbamate involves the formation of stable carbamate bonds. The compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the carbamate bond. Upon deprotection, the carbamate group can be removed under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Cyclobutyl-carbamic acid tert-butyl ester
- Carbamic acid, N-cyclobutyl-, 1,1-dimethylethyl ester
Comparison: tert-Butyl cyclobutylcarbamate is unique due to its combination of a cyclobutyl ring and a tert-butyl group. This structure provides enhanced stability and reactivity compared to other carbamate derivatives. The cyclobutyl ring introduces strain, which can influence the compound’s reactivity, while the tert-butyl group offers steric protection .
Properties
IUPAC Name |
tert-butyl N-cyclobutylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-7-5-4-6-7/h7H,4-6H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMSGZAJTMRNFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617700 | |
Record name | tert-Butyl cyclobutylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56700-66-4 | |
Record name | tert-Butyl cyclobutylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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